molecular formula C12H12O2 B1207418 1,8-Naphthalenedimethanol CAS No. 2026-08-6

1,8-Naphthalenedimethanol

Cat. No. B1207418
CAS RN: 2026-08-6
M. Wt: 188.22 g/mol
InChI Key: DINZUYYYXDLSJE-UHFFFAOYSA-N
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Description

1,8-Naphthalenedimethanol, also known as 1,8-bis(hydroxymethyl)naphthalene, is an aromatic diol .


Synthesis Analysis

It can be synthesized by the reduction of 1,8-naphthalic anhydride using lithium aluminum hydride .


Molecular Structure Analysis

The molecular formula of 1,8-Naphthalenedimethanol is C10H6(CH2OH)2 . It crystallizes in the monoclinic space group P 2 1 / n .


Physical And Chemical Properties Analysis

The molecular weight of 1,8-Naphthalenedimethanol is 188.22 . It has a melting point of 153-156 °C .

Scientific Research Applications

Organic Synthesis

1,8-Naphthalenedimethanol: is a valuable intermediate in organic synthesis. It’s used to synthesize various naphthalene derivatives due to its reactive hydroxymethyl groups. For instance, it can be converted into 1,8-bis(chloromethyl)naphthalene through chlorination, which serves as a precursor for more complex organic compounds .

Material Science

In material science, 1,8-Naphthalenedimethanol contributes to the development of new materials. Its aromatic structure and hydroxymethyl groups make it a suitable monomer for creating polymers with specific optical and electronic properties, which can be used in advanced technologies .

Pharmaceutical Research

The compound’s role in pharmaceutical research is primarily as a building block for synthesizing active pharmaceutical ingredients (APIs). Its chemical structure allows for the creation of naphthalene-based compounds that could have therapeutic potential .

Analytical Chemistry

1,8-Naphthalenedimethanol: is utilized in analytical chemistry as a standard or reference material. Its well-defined structure and properties enable researchers to calibrate instruments and validate analytical methods, ensuring accuracy in chemical analysis .

Environmental Science

In environmental science, derivatives of 1,8-Naphthalenedimethanol may be used to study the behavior of hydrophobic organic compounds in ecosystems. They can act as model compounds to understand the transport and fate of pollutants in the environment .

Polymer Chemistry

This compound finds applications in polymer chemistry where it’s used to synthesize naphthalene-based polymers. These polymers have unique characteristics like high thermal stability and specific optical properties, making them suitable for various industrial applications .

Safety and Hazards

The compound is classified under GHS07. It has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338, which include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using protective gloves/eye protection/face protection .

Mechanism of Action

Target of Action

1,8-Naphthalenedimethanol, also known as 1,8-bis(hydroxymethyl)naphthalene, is an aromatic diol The primary targets of this compound are not well-documented in the literature

Mode of Action

It is synthesized by the reduction of 1,8-naphthalic anhydride using lithium aluminum hydride . The exact interaction of this compound with its targets and the resulting changes are yet to be determined.

Biochemical Pathways

The biochemical pathways affected by 1,8-Naphthalenedimethanol are currently unknown. It’s worth noting that the compound may be used in the synthesis of 1,8-bis(chloromethyl)-naphthalene and 1,8-dimethylnaphthalene , suggesting potential involvement in synthetic chemical pathways.

properties

IUPAC Name

[8-(hydroxymethyl)naphthalen-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6,13-14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINZUYYYXDLSJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CO)C(=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174103
Record name 1,8-Naphthalenedimethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Naphthalenedimethanol

CAS RN

2026-08-6
Record name 1,8-Naphthalenedimethanol
Source ChemIDplus
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Record name 1,8-Naphthalenedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-Naphthalenedimethanol
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Synthesis routes and methods I

Procedure details

Benzo[de]isochromene-1,3-dione (30 g, 0.15 mol) in anhydrous THF (300 mL) was added dropwise to a solution of LAH (10 g, 0.38 mol) in anhydrous THF (200 mL). The result reaction mixture was refluxed for 3 h, then allowed to cool and stand overnight at room temperature. Water and 10% aq. NaOH was added dropwise, filtered. The filtrate was concentrated in vacuum to give the crude product, which was used directly without purification (1.15 g, crude). 1H-NMR (CDCl3): 5.06 (m, 4H), 5.23 (m, 2H), 7.42 (m, 2H), 7.60 (m, 2H), 7.82 (m, 2H).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 12-L 4-neck flask equipped with a thermocouple, an overhead stirrer, a 2-L addition funnel, and a condenser under N2 was charged with 1,8-naphthalic anhydride (200 g, 1.0 mol) in toluene (2.5 L) at room temperature. The reaction mixture was agitated while adding DIBAL-H (1.5 M in toluene, 2.664 L, 4 mol) via the addition funnel over 1.5 h. The solution was then heated to 95° C. overnight, cooled to 15° C. and then slowly diluted with ethyl acetate (2.2 L) and H2O (2 L) followed by addition of concentrated HCl (320 mL). The resulting suspension was stirred for 30 min at room temperature, filtered, and air dried on the filter for 2 h. The resultant material was in 95% ethanol (1.2 L), stirred at 70° C. for 2 h, and filtered to yield a wet solid which was air dried overnight on the filter and then dried at 70° C. in a vacuum oven to yield (8-hydroxymethyl-naphthalen-1-yl)-methanol as a solid;
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
2.5 L
Type
solvent
Reaction Step Two
Quantity
2.664 L
Type
reactant
Reaction Step Three
Name
Quantity
320 mL
Type
reactant
Reaction Step Four
Quantity
2.2 L
Type
solvent
Reaction Step Five
Name
Quantity
2 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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